molecular formula C22H18N2O5S B11232672 N-(1,3-benzodioxol-5-yl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-(1,3-benzodioxol-5-yl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11232672
M. Wt: 422.5 g/mol
InChI Key: OPNVDWOWLDALKK-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that features a unique combination of benzodioxole and dibenzo[c,e][1,2]thiazine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of Benzodioxole Intermediate: The benzodioxole ring can be synthesized from catechol with disubstituted halomethanes.

    Formation of Dibenzo[c,e][1,2]thiazine Intermediate: This step involves the synthesis of the dibenzo[c,e][1,2]thiazine ring system through a series of cyclization reactions.

    Coupling of Intermediates: The benzodioxole and dibenzo[c,e][1,2]thiazine intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its combination of benzodioxole and dibenzo[c,e][1,2]thiazine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H18N2O5S

Molecular Weight

422.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-ethyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C22H18N2O5S/c1-2-24-18-9-7-14(11-17(18)16-5-3-4-6-21(16)30(24,26)27)22(25)23-15-8-10-19-20(12-15)29-13-28-19/h3-12H,2,13H2,1H3,(H,23,25)

InChI Key

OPNVDWOWLDALKK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5S1(=O)=O

Origin of Product

United States

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